Tetrahydrophthalimide epoxide
Description
Structure
3D Structure
Properties
CAS No. |
6251-87-2 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1a,2,2a,5a,6,6a-hexahydrooxireno[2,3-f]isoindole-3,5-dione |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-5-6(12-5)2-4(3)8(11)9-7/h3-6H,1-2H2,(H,9,10,11) |
InChI Key |
ZNMABOBICKRSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3C1O3)C(=O)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for Tetrahydrophthalimide Epoxide and Its Derivatives
Epoxidation of Tetrahydrophthalimide Precursors
A direct and common approach to obtaining tetrahydrophthalimide epoxides is the epoxidation of the corresponding unsaturated tetrahydrophthalimide precursors. This involves the oxidation of the cyclohexene (B86901) double bond within the tetrahydrophthalimide structure.
Reactions with Peroxy Acids (e.g., meta-Chloroperbenzoic Acid, MCPBA)
Peroxy acids are widely utilized reagents for the epoxidation of alkenes, and their application in the synthesis of tetrahydrophthalimide epoxides is well-documented. Among these, meta-chloroperbenzoic acid (MCPBA) is a frequently employed reagent due to its commercial availability and reactivity.
The reaction involves the treatment of a tetrahydrophthalimide derivative with MCPBA in a suitable solvent, such as dichloromethane (B109758) (DCM). mdpi.comsemanticscholar.org The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond of the tetrahydrophthalimide ring, resulting in the formation of the corresponding epoxide. youtube.com For instance, the epoxidation of 2-(3-methoxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with MCPBA yields the corresponding epoxy derivatives. mdpi.com The reaction is typically stirred for a specific duration, followed by a workup procedure to remove the resulting meta-chlorobenzoic acid and any unreacted starting material. mdpi.com This often involves washing the organic phase with a basic aqueous solution, such as saturated potassium bicarbonate. mdpi.com
The stereochemistry of the epoxidation can be influenced by steric and electronic factors of the starting material. mdpi.com In some cases, the attack of the peroxy acid may occur preferentially from the less hindered face of the molecule. mdpi.com
Oxidative Means for Epoxy Group Formation
Beyond peroxy acids, other oxidative methods can be employed to form the epoxy group on the tetrahydrophthalimide framework. These methods often involve the use of different oxidizing agents and catalytic systems. While specific examples for tetrahydrophthalimide itself are less detailed in the provided context, general principles of alkene epoxidation suggest the potential applicability of systems like:
Hydrogen peroxide in the presence of a catalyst : This can include metal catalysts or enzymatic systems. researchgate.netgoogle.com Lipase-catalyzed epoxidation using hydrogen peroxide and a lactone has been shown to be an efficient method for various alkenes. researchgate.net
Other peroxides : Reagents like dimethyldioxirane (B1199080) (DMDO) are powerful epoxidizing agents. beilstein-journals.org
Photooxygenation : The use of singlet oxygen, generated photochemically, can lead to the formation of endoperoxides which can then be further transformed. beilstein-journals.orgnih.gov
These alternative methods can offer advantages in terms of selectivity, reaction conditions, and environmental impact.
Synthesis via Diels-Alder Reactions and Subsequent Transformations
An alternative and versatile strategy for constructing epoxy-functionalized tetrahydrophthalimide derivatives involves the use of the Diels-Alder reaction to first build the core tetrahydrophthalimide scaffold, followed by subsequent chemical modifications to introduce the epoxide ring.
Preparation of Tetrahydrophthalimide Scaffolds through Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In the context of tetrahydrophthalimide synthesis, this typically involves the cycloaddition of a diene with a dienophile, such as maleic anhydride (B1165640) or its derivatives. mdpi.comsemanticscholar.org For example, the reaction of isoprene (B109036) with maleic anhydride is a key step in forming a 5-methyl-substituted tetrahydrophthalimide precursor. mdpi.comsemanticscholar.org
The resulting cycloadduct, a tetrahydrophthalic anhydride derivative, can then be converted to the corresponding imide by reaction with an amine. This multi-step process allows for the introduction of various substituents on both the diene and the dienophile, leading to a diverse range of tetrahydrophthalimide scaffolds. mdpi.comnih.gov The stereoselectivity of the Diels-Alder reaction directly influences the geometry of the resulting product. mdpi.com
Multi-Step Synthetic Routes to Epoxy-Functionalized Hexahydroisoindol-1,3-diones
Following the construction of the tetrahydrophthalimide scaffold, a series of transformations can be employed to arrive at the final epoxy-functionalized product. A representative multi-step synthesis is the preparation of epoxy derivatives of 5-methylhexahydroisoindole-1,3-diones, which involves five steps:
Diels-Alder Reaction : Isoprene and maleic anhydride react to form the initial cyclohexene ring system. mdpi.comsemanticscholar.org
Amidation : The resulting anhydride is reacted with an amine, such as m-anisidine, to form a carbamoyl-carboxylic acid. mdpi.comsemanticscholar.org
Esterification : The carboxylic acid is esterified, for example, using methanol (B129727) in the presence of sulfuric acid. mdpi.com
Cyclization : The ester undergoes an in-situ cyclization to form the imide, yielding the tetrahydrophthalimide scaffold. mdpi.com
Epoxidation : The double bond of the tetrahydrophthalimide ring is then epoxidized, typically using MCPBA, to afford the final epoxy-functionalized hexahydroisoindol-1,3-dione. mdpi.comsemanticscholar.org
This stepwise approach provides significant flexibility in designing and synthesizing a wide array of derivatives with varying substitution patterns. youtube.comlibretexts.orgyoutube.comyoutube.com
Derivatization Strategies of Tetrahydrophthalimide Frameworks
The tetrahydrophthalimide scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a broad range of derivatives with diverse properties. researchgate.netacs.org These derivatization strategies can be applied before or after the epoxidation step.
Key derivatization approaches include:
Modification of the Imide Nitrogen : The N-H bond of the imide can be substituted with various alkyl or aryl groups. This is often achieved by reacting the anhydride precursor with a primary amine. mdpi.comjmchemsci.com
Substitution on the Aromatic Ring : If an aromatic substituent is present on the imide nitrogen, this ring can undergo further functionalization, such as the introduction of electron-withdrawing or electron-donating groups. acs.org
Modification of the Cyclohexene Ring : Besides epoxidation, the double bond can participate in other addition reactions. Furthermore, substituents on the cyclohexene ring, introduced via the initial Diels-Alder reaction, can be chemically altered. nih.gov
These derivatization strategies are crucial for exploring structure-activity relationships and for tailoring the properties of the final compounds for various applications. acs.org
N-Substitution Reactions of Tetrahydrophthalimide Salts
The synthesis of N-substituted tetrahydrophthalimide derivatives can be effectively achieved through the N-alkylation of tetrahydrophthalimide salts. This method, a variation of the Gabriel synthesis, involves the reaction of a tetrahydrophthalimide salt, typically the potassium or sodium salt, with an alkyl halide. This process yields the corresponding N-alkyl tetrahydrophthalimide. chemmethod.com
The reaction is generally carried out in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF). chemmethod.comresearchgate.net For instance, N-alkyl cis-1,3,4,6-tetrahydrophthalamic acid can be prepared by reacting cis-1,3,4,6-tetrahydrophthalimide salt with various alkylating agents like benzyl (B1604629) chloride, PVC, adipoyl chloride, co-poly vinyl acetate (B1210297) chloride, and poly acyloyl chloride. chemmethod.com
The versatility of this method allows for the introduction of a wide range of substituents onto the nitrogen atom of the tetrahydrophthalimide ring, leading to a diverse library of derivatives. The choice of the alkylating agent is crucial as it determines the nature of the N-substituent. For example, reaction with benzyl chloride introduces a benzyl group, while reaction with adipoyl chloride can lead to the formation of a dimeric structure.
Table 1: Examples of N-Substitution Reactions of Tetrahydrophthalimide Salts
| Starting Material | Alkylating Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| Tetrahydrophthalimide salt | Benzyl chloride | Acetone | N-benzyl tetrahydrophthalimide | researchgate.net |
| Tetrahydrophthalimide salt | Adipoyl chloride | Acetone | N,N'-adipoyl-bis-tetrahydrophthalimide | researchgate.net |
| Tetrahydrophthalimide salt | co-poly venyl acetate chloride | Acetone | N-(co-poly venyl acetate) tetrahydrophthalimide | researchgate.net |
Thermolytic Conversions of N-Hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide Carbonates
The thermolysis of alkyl and aryl carbonates of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide serves as a synthetic route to N-maleimidyl carbonates. scispace.comresearchgate.net This reaction involves heating the starting carbonate, which leads to the elimination of a molecule and the formation of the corresponding N-substituted maleimide (B117702) derivative. scispace.com
Specifically, the thermolysis of benzyl or phenyl carbonates of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide can yield N-hydroxymaleimide. scispace.com This can be achieved either by treating the carbonate with trifluoroacetic acid or by refluxing it in methanol. scispace.com This method provides a pathway to N-hydroxyimides, which are valuable intermediates in organic synthesis.
Table 2: Thermolytic Conversion Products
| Starting Material | Condition | Product | Reference |
|---|---|---|---|
| Alkyl carbonate of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide | Heat | Alkyl N-maleimidyl carbonate | scispace.com |
| Aryl carbonate of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide | Heat | Aryl N-maleimidyl carbonate | scispace.com |
| Benzyl carbonate of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide | Trifluoroacetic acid or refluxing in methanol | N-hydroxymaleimide | scispace.com |
| Phenyl carbonate of N-hydroxy-3,6-epoxy-1,2,3,6-tetrahydrophthalimide | Trifluoroacetic acid or refluxing in methanol | N-hydroxymaleimide | scispace.com |
Pyrolytic Decomposition Pathways
3,6-epoxy-delta-4-tetrahydrophthalimide is a key precursor for the synthesis of maleimide and its derivatives. google.com It is prepared from its corresponding anhydride, 3,6-epoxy-delta-4-tetrahydrophthalic anhydride. google.com The synthesis involves the reaction of the anhydride with ammonium (B1175870) hydroxide, which results in the formation of the ammonium salt. Subsequent fusion of this salt leads to the desired 3,6-epoxy-delta-4-tetrahydrophthalimide. google.com This compound has a reported melting point of 153.5-154 °C. google.com
The pyrolytic decomposition of 3,6-epoxy-delta-4-tetrahydrophthalimide and its N-substituted analogs provides a direct and efficient method for the preparation of maleimide and N-substituted maleimides. google.com This thermal process involves heating the starting material at elevated temperatures, typically between 200-220 °C, and under reduced pressure. google.com The decomposition results in the elimination of a furan (B31954) molecule and the formation of the corresponding maleimide. google.com
This method is notable for its high yields, which can range from 80% to nearly 100%. google.com The pyrolytic decomposition can be applied to various derivatives, including 3,6-endoalkylene-delta-4-tetrahydrophthalimides and 3,6-endo(9,10-anthrylene)-delta-4-tetrahydrophthalimides, to produce maleimide and the corresponding diene (e.g., cyclopentadiene (B3395910) or anthracene). google.com
For instance, the pyrolysis of N-ethyl-3,6-endomethylene-delta-4-tetrahydrophthalimide at 400 °C and 17 mm pressure yields N-ethyl maleimide and cyclopentadiene. google.com
Table 3: Pyrolytic Decomposition of Tetrahydrophthalimide Derivatives
| Starting Material | Temperature (°C) | Pressure (mm) | Products | Reference |
|---|---|---|---|---|
| 3,6-epoxy-delta-4-tetrahydrophthalimide | 200-220 | Reduced | Maleimide, Furan | google.com |
| N-ethyl-3,6-endomethylene-delta-4-tetrahydrophthalimide | 400 | 17 | N-ethyl maleimide, Cyclopentadiene | google.com |
| 3,6-endo-(9,10-anthrylene)-delta-4-tetrahydrophthalimide | Elevated | Reduced | Maleimide, Anthracene | google.com |
Chemical Reactivity and Mechanistic Studies
Imide-Oxirane Reaction Dynamics
The reaction between imide and oxirane moieties is a significant process in polymer chemistry, leading to the formation of polyimides and polyesterimides. This reaction's dynamics, particularly when involving tetrahydrophthalimide and an epoxide, are heavily influenced by catalytic systems.
The ring-opening polymerization involving the reaction of an imide, such as tetrahydrophthalimide, with an epoxide is effectively catalyzed by active chromium(III) tricarboxylate salts. google.com These catalysts are particularly useful for promoting imide-oxirane reactions at temperatures ranging from approximately 0° to 225°C. google.com A key characteristic of these active catalysts is the presence of unoccupied coordination sites on the chromium(III) ion. google.com
An example of such a reaction involves heating tetrahydrophthalimide with an epoxy resin in the presence of chromium(III) tri-2-ethylhexanoate, leading to the formation of a bis-2-hydroxy imide. google.com In the absence of a catalyst, the reaction between an imide like maleimide (B117702) and an epoxide does not proceed. google.com The catalytic activity of chromium(III) tricarboxylate salts allows for the preparation of polyimides and polyesterimides at lower temperatures without the evolution of volatile byproducts. google.com
Other chromium(III) complexes, such as [SalcyCrCl] combined with a co-catalyst like bis(triphenylphosphoranylidene)ammonium chloride (PPNCl), have also demonstrated success in catalyzing epoxide/anhydride (B1165640) ring-opening copolymerization (ROCOP). d-nb.info Furthermore, chromium(III) diamino-bis(phenolate) complexes are known to catalyze the ring-opening polymerization of epoxides to form polyethers. chemrxiv.org
Table 1: Catalytic Systems for Imide-Oxirane Reactions
| Catalyst System | Imide Reactant | Epoxide Reactant | Key Findings | Reference |
|---|---|---|---|---|
| Chromium(III) tri-2-ethylhexanoate | Tetrahydrophthalimide | Dow Epoxy Resin 332 | Formation of bis-2-hydroxy imide; reaction does not proceed without catalyst. | google.com |
| [SalcyCrCl] / PPNCl | - | Epoxides | Successful in epoxide/anhydride Ring-Opening Copolymerization (ROCOP). | d-nb.info |
| Chromium(III) diamino-bis(phenolate) complexes | - | Cyclohexene (B86901) oxide | Catalyzes ring-opening polymerization to form polyether. | chemrxiv.org |
The catalytic mechanism of chromium(III) tricarboxylate salts in imide-epoxy reactions is believed to be rooted in coordination chemistry. google.com The process involves the transient occupation of the available coordination sites on the chromium(III) ion by both an epoxide and an imide molecule. google.com This formation of a unique activated complex properly orients the epoxide and imide for reaction. google.com After the reaction, the catalyst is regenerated, allowing it to participate in subsequent reactions. google.com
For the catalyst to be effective, it must have unoccupied coordination sites. google.comgoogle.com Commonly occurring, fully coordinated chromium(III) carboxylates are poor catalysts for these reactions. google.com The active form of the catalyst is generated by freeing the coordination sites from molecules like water, often through a high-temperature, acid-catalyzed process. google.comgoogle.com Electron-donating solvents can hinder catalysis by strongly solvating the chromium(III) ion, which blocks the coordination of the imide and epoxide reactants. google.com This highlights the importance of the coordination environment in facilitating the reaction. The stability of coordination compounds, where a central metal atom is bonded to ligands, is a fundamental concept in this catalytic process. solubilityofthings.comresearchgate.net
Oxidative Aminoaziridination Reactions
Oxidative aminoaziridination is a chemical transformation that leads to the formation of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom. This reaction is a valuable tool in synthetic organic chemistry.
N-Amino-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide has been identified as an effective aminoaziridinating agent. spbu.ruacademictree.orgspbu.ru It demonstrates activity in the oxidative aminoaziridination of alkenes that are substituted with aryl, alkyl, and electron-withdrawing groups. researchgate.net This reactivity provides a pathway to stable N-aminoaziridine derivatives. researchgate.net The yields of these reactions can vary, with trans-substituted alkenes generally reacting faster and producing better yields than their cis-alkene counterparts. researchgate.net Notably, the use of this agent did not result in the isolation of any self-aziridination products. researchgate.net The synthesis of this agent can be achieved, and its structure confirmed through various analytical methods. nih.gov
Table 2: Oxidative Aminoaziridination with N-Amino-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide
| Alkene Type | Outcome | Yield Range | Reference |
|---|---|---|---|
| Aryl-substituted | Formation of stable N-aminoaziridine derivatives | 19-76% | researchgate.net |
| Alkyl-substituted | Formation of stable N-aminoaziridine derivatives | 19-76% | researchgate.net |
| Electron-withdrawing group substituted | Formation of stable N-aminoaziridine derivatives | 19-76% | researchgate.net |
| trans-substituted | Faster reaction, better yields | - | researchgate.net |
| cis-substituted | Slower reaction, lower yields | - | researchgate.net |
A well-established characteristic of oxidative aminoaziridination reactions is the retention of the double bond's configuration from the starting alkene in the resulting aziridine (B145994) product. researchgate.net This stereospecificity is a key feature of the reaction mechanism. For instance, in the aziridination of certain cyclic dienes, the reaction can proceed with high diastereoselectivity, influenced by the solvent and other reaction conditions. researchgate.net The stereochemistry of the products can be determined using techniques such as X-ray crystallography. researchgate.net The choice of the aminoaziridinating agent and the reaction conditions can significantly influence the stereochemical outcome of the aziridination process. researchgate.net
The mechanism of oxidative aminoaziridination is thought to involve the formation of intermediate species. researchgate.net In reactions involving the oxidation of N-aminophthalimides, often with lead tetraacetate, it is proposed that an aminonitrene intermediate is generated in situ. researchgate.net This highly reactive species then adds to the alkene to form the aziridine ring. researchgate.net Another proposed intermediate in some aziridination reactions is an azomethine ylide, which can undergo further reactions such as 1,3-dipolar cycloadditions. researchgate.net The specific intermediates formed can depend on the oxidant used and the structure of the N-aminoimide. researchgate.net
Hydrolytic Degradation Mechanisms
The hydrolytic stability of polymeric materials is a critical factor in their design and application, particularly in biomedical and environmental contexts. The incorporation of specific chemical functionalities, such as tetrahydrophthalimide epoxide, can introduce controlled degradation pathways.
Investigation of Hydrolytically Cleavable Groups in Polymeric Systems
The deliberate introduction of hydrolytically cleavable groups into polymer backbones is a key strategy for creating biodegradable materials. In this context, 3,6-epoxy-1,2,3,6-tetrahydrophthalimide has been investigated as a degradable functional group within polymeric systems. uni-regensburg.deresearchgate.netresearchgate.net
In one study, researchers aimed to create poly(ethylene glycol) (PEG)-based hydrogels with tunable degradation rates. uni-regensburg.de These hydrogels were formed via an inverse electron demand Diels-Alder (iEDDA) reaction between norbornene- and tetrazine-functionalized macromonomers. uni-regensburg.deuni-regensburg.de To accelerate degradation, various hydrolyzable linkers, including 3,6-epoxy-1,2,3,6-tetrahydrophthalimide, were incorporated into the PEG-norbornene precursor structure. uni-regensburg.deresearchgate.net This approach allows for the creation of predetermined breaking points within the hydrogel network, facilitating its eventual breakdown in an aqueous environment. researchgate.net The synthesis involved modifying an eight-armed PEG with the this compound moiety, achieving an end-group conversion of 81%. uni-regensburg.de
Other cleavable groups studied alongside this compound for this purpose include phenyl carbamate, carbonate ester, and phenyl carbonate ester. uni-regensburg.deresearchgate.net The introduction of these groups was designed to prevent premature hydrolysis and potential side reactions by placing them in the PEG-norbornene precursor rather than on the more reactive tetrazine components. uni-regensburg.de
Impact of this compound Functionality on Degradation Kinetics
The chemical nature of the hydrolyzable linker significantly influences the degradation kinetics of the resulting polymer network. While PEG-based hydrogels formed through iEDDA click chemistry can be highly stable, with degradation times stretching from 100 to over 500 days, the incorporation of cleavable groups can modulate this stability. rsc.orgacs.org
Studies comparing different hydrolyzable linkers have shown that the degradation rate can be finely tuned. rsc.org For instance, while 3,6-epoxy-1,2,3,6-tetrahydrophthalimide functions as a hydrolytic linker, other groups can induce more rapid degradation. uni-regensburg.dersc.org Research demonstrated that the inclusion of a phenyl carbonate ester linker, in particular, leads to a considerable acceleration in degradation. uni-regensburg.deresearchgate.net In one experiment, 15% w/v hydrogels containing the phenyl carbonate ester linker dissolved completely after 302 days in a phosphate (B84403) buffer at pH 7.4. uni-regensburg.deresearchgate.net In contrast, conventional iEDDA-cross-linked hydrogels without such cleavable groups show remarkable resistance to hydrolysis. acs.org
The degradation of epoxy resins is also influenced by factors such as the presence of ester groups, crosslink density, and hydrophilicity. rsc.org Hydrolysis often proceeds as a chain scission process, reducing the polymer's crosslink density and altering its chemical properties by introducing more polar groups like alcohols and carboxylic acids. conicet.gov.ar This process can be autocatalytic, where the acidic products of hydrolysis catalyze further degradation. conicet.gov.ar
| Linker Group | Polymer System | Degradation Observation | Source |
| 3,6-epoxy-1,2,3,6-tetrahydrophthalimide | 8-arm PEG-Norbornene | Introduced as a hydrolytically cleavable group to reduce degradation time. | uni-regensburg.deresearchgate.net |
| Phenyl Carbamate | 8-arm PEG-Norbornene | Investigated as an alternative hydrolytically cleavable group. | uni-regensburg.deresearchgate.net |
| Carbonate Ester | 8-arm PEG-Norbornene | Investigated as an alternative hydrolytically cleavable group. | uni-regensburg.deresearchgate.net |
| Phenyl Carbonate Ester | 8-arm PEG-Norbornene | Considerably accelerated degradation; 15% w/v hydrogels dissolved after 302 days. | uni-regensburg.deresearchgate.net |
Polymerization and Cross-Linking Processes
Tetrahydrophthalimide units can be incorporated into polymers through various polymerization and cross-linking reactions, leading to materials with specific thermal and mechanical properties.
Thermoinitiated Radical Polymerization Involving Tetrahydrophthalimide Units
Thermoinitiated radical polymerization is a common method for synthesizing polymers from monomers containing vinyl or other unsaturated groups. Derivatives of tetrahydrophthalimide have been successfully used in such processes.
One approach involves the synthesis of N-substituted cis-1,3,4,6-tetrahydrophthalimide monomers, which are then polymerized using a radical initiator like dibenzoyl peroxide (BPO). chemmethod.comchemmethod.com In a typical procedure, the monomer is dissolved in a solvent such as dimethylformamide (DMF), and a small weight percentage of BPO is added. chemmethod.comchemmethod.com The mixture is then heated, for example at 90°C for one to one and a half hours under a nitrogen atmosphere, to initiate polymerization. chemmethod.comchemmethod.com This method has been used to create both homopolymers and copolymers, yielding materials with softening points ranging from 115°C to 162°C. chemmethod.combenchchem.com
Another example involves the reaction of tetrahydrophthalimide with an epoxy resin to form a bis-2-hydroxy imide. google.com Following this initial reaction, a peroxide initiator such as t-butyl peroxide can be added. google.com Heating the mixture to 150°C initiates cross-linking through the double bonds of the tetrahydrophthalimide units, resulting in the formation of a hard, rigid polyimide. google.com
| Monomer/Reactant | Initiator | Conditions | Resulting Polymer | Softening Point (°C) | Source |
| N-creatinyltetrahydrophthalimide | Dibenzoyl Peroxide (BPO) | DMF, 90°C, 1 hr | Pale yellow polymer | 115-124 | chemmethod.com |
| N-creatinyltetrahydrophthalimide + Acrylonitrile | Dibenzoyl Peroxide (BPO) | DMF, 90°C, 1.5 hr | Dark yellow copolymer | 150-162 | chemmethod.com |
| Tetrahydrophthalimide + Epoxy Resin | t-Butyl Peroxide | 150°C, 1 hr | Hard polyimide | Rigid solid | google.com |
Formation of Polyimides and Cross-Linked Networks
This compound and its derivatives are valuable precursors for the synthesis of high-performance polyimides and cross-linked polymer networks. google.comcore.ac.uk The reaction between an imide and an oxirane (epoxide) group, often catalyzed by chromium salts, can proceed rapidly at relatively low temperatures (above 0°C) without the evolution of volatile byproducts like water, which is a significant advantage over traditional polyimide synthesis methods that require temperatures around 300°C. google.com
The process can involve reacting tetrahydrophthalimide with a diepoxide, such as Dow Epoxy Resin 332, in the presence of a catalyst like chromium III tri-2-ethylhexanoate to form a bis-2-hydroxy imide. google.com This intermediate can then be cross-linked into a rigid network. google.com Similarly, bismaleimides can react with difuran compounds in a Diels-Alder reaction to produce polyimide resins, where the adduct contains a tetrahydrophthalimide intermediate that can be subsequently aromatized. acs.orgresearchgate.net This approach allows for the creation of cross-linked polyimides with good thermal stability. researchgate.net
These polymerization processes result in materials with high glass transition temperatures (Tg), often finding use in demanding applications within the aerospace and electronics industries. core.ac.uk
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions are powerful tools in organic synthesis for constructing complex, polycyclic molecular architectures from a single precursor molecule. Tetrahydrophthalimide derivatives have been shown to participate in such reactions, particularly [2+2] photocycloadditions. bris.ac.uk
In these reactions, a tetrahydrophthalimide core is tethered to an alkene. bris.ac.uk Upon photochemical irradiation, the double bond within the tetrahydrophthalimide ring undergoes a [2+2] cycloaddition with the tethered alkene's double bond, forming a cyclobutane (B1203170) ring. bris.ac.uk This process has been demonstrated with various alkenols tethered to the imide nitrogen via carbonate or silicon linkages. bris.ac.uk
These reactions proceed with high yields and excellent stereocontrol. bris.ac.uk The cycloaddition consistently produces the endo isomer, and when chiral tethers derived from amino acids like L-(+)-valinol are used, high diastereoselectivities (up to 8:1) can be achieved. bris.ac.uk The temporary tether connecting the two reacting moieties can be cleaved after the reaction, yielding complex diols or, through a subsequent fragmentation/ring-expansion sequence, tricyclic lactones. bris.ac.uk While photocycloaddition is a prominent example, tetrahydrophthalimide structures are also key intermediates in intermolecular Diels-Alder ([4+2] cycloaddition) reactions used to synthesize polyimides. researchgate.net
Precursors to Bicyclic Systems via [2+2]-Cycloaddition
While the specific use of this compound in [2+2]-cycloadditions is not reported, extensive research has been conducted on the intramolecular photochemical [2+2]-cycloaddition of tetrahydrophthalimide derivatives bearing alkene and alkynol tethers. These reactions have proven to be an effective method for the synthesis of complex bicyclic and tricyclic systems.
Studies have demonstrated that irradiating tetrahydrophthalimide derivatives with tethered alkenols or alkynols can lead to the formation of cyclobutane rings through an intramolecular [2+2]-cycloaddition. The efficiency and diastereoselectivity of this reaction are influenced by the nature of the tether and any chiral auxiliaries attached to the imide nitrogen.
For instance, the use of L-(+)-valinol-derived tetrahydrophthalimides with silicon-tethered alkenol and alkynol units has been shown to undergo efficient and diastereoselective intramolecular [2+2] photocycloadditions. koreascience.kr The irradiation of these compounds leads to the formation of two diastereomeric cycloadducts. Subsequent cleavage of the tether can yield enantiopure endo cycloadducts.
The diastereoselectivity of the cycloaddition can be significantly influenced by the chiral auxiliary and the groups on the silicon tether. For example, employing a diphenylsilyl tether in conjunction with a valinol chiral auxiliary has been shown to afford a high diastereomeric ratio of the resulting bicyclic diols after cleavage. koreascience.kr
Table 1: Diastereoselective Intramolecular [2+2] Photocycloaddition of L-(+)-Valinol Derived Tetrahydrophthalimides koreascience.kr
| Reactant (Tetrahydrophthalimide Derivative) | Tether | Irradiation Time | Yield of Cycloadducts | Diastereomeric Ratio of Diols (after cleavage) |
| L-(+)-valinol derived with diisopropylsilyl tethered allyl alcohol | -Si(iPr)₂- | 60 min | 82% | 8:1 |
| L-(+)-valinol derived with diphenylsilyl tethered allyl alcohol | -SiPh₂- | 60 min | 82% | 8:1 |
| (R)-(2)-2-phenylglycinol derived with diphenylsilyl tethered allyl alcohol | -SiPh₂- | Not Specified | 89% | 3:1 |
It is important to note that the existence of this compound has been confirmed, primarily as a metabolite of the fungicide Captan. epa.govfao.org However, its synthetic utility, particularly in the context of [2+2]-cycloaddition reactions, remains unexplored in the scientific literature reviewed.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Methods for Structural Confirmation
Spectroscopy is the cornerstone for identifying Tetrahydrophthalimide epoxide, with each method probing different aspects of its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. libretexts.org ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural assignment. libretexts.orgmdpi.com
In the ¹H NMR spectrum of N-Amino-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide, a closely related derivative, specific signals confirm the presence and connectivity of the core structure. lookchem.com The protons on the main ring structure and substituent groups appear at characteristic chemical shifts (δ), measured in parts per million (ppm). lookchem.com Similarly, the ¹³C NMR spectrum reveals distinct signals for each carbon atom, including those of the carbonyl groups (C=O) and the carbons of the epoxy ring. lookchem.comucl.ac.uk The chemical shifts are influenced by the electronic environment, providing clues to the molecule's structure. ucl.ac.uk
Table 1: NMR Spectroscopic Data for N-Amino-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide
| Nucleus | Chemical Shift (δ) in ppm | Signal Assignment | Source |
|---|---|---|---|
| ¹H NMR | 2.83 (s, 1H) | Ha | lookchem.com |
| 4.27 (s, 2H) | NH₂ | lookchem.com | |
| 5.26 (s, 2H) | Hb | lookchem.com | |
| 6.51 (s, 2H) | Hc | lookchem.com | |
| ¹³C NMR | 45.5 | C-1,2 | lookchem.com |
| 80.5 | C-3,6 | lookchem.com | |
| 136.3 | C-4,5 | lookchem.com | |
| 173.6 | C=O | lookchem.com |
Data recorded in CDCl₃ with Tetramethylsilane (TMS) as an internal standard. lookchem.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. nih.gov The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. researchgate.netresearchgate.net The resulting spectrum shows absorption bands corresponding to the different functional groups. For N-substituted cis-1,3,4,6-tetrahydrophthalimide derivatives, a key observation is the presence of significant absorption bands in the region of 1770-1780 cm⁻¹, which are characteristic of the carbonyl (C=O) stretching vibrations of the imide group. chemmethod.com The presence and position of bands related to the C-O-C stretching of the epoxide ring further confirm the structure.
Table 2: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type | Source |
|---|---|---|---|
| Imide C=O | 1770 - 1780 | Stretching | chemmethod.com |
| N-H (in parent imide) | ~3203 | Stretching | chemmethod.com |
The disappearance of the N-H band upon substitution is a key indicator of successful reaction. chemmethod.com
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of this compound and its derivatives. lookchem.com Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the confident determination of a compound's elemental composition. thermofisher.com For instance, in the analysis of N-Amino-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide, the calculated mass for the protonated molecule ([M+H]⁺) was 181.0613, and the experimentally found mass was also 181.0613, showing a negligible error. lookchem.com This level of precision is crucial for confirming the identity of newly synthesized compounds. lookchem.com
X-ray Crystallography for Diastereomeric Configuration Determination
When this compound is synthesized, different stereoisomers (specifically, diastereomers) can be formed. X-ray Crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid, including the spatial arrangement of atoms and the relative configuration of stereocenters. libretexts.orgmdpi.com
Thermal Analysis Methodologies for Characterization
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. apluscoating.com
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to characterize the thermal behavior of this compound. researchgate.netresearchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. iastate.edu This analysis provides valuable information on thermal transitions. apluscoating.comresearchgate.net For a given derivative, DSC scans can determine key properties such as the melting point (m.p.), which indicates the temperature at which the crystalline solid transitions to a liquid. chemmethod.com For example, a derivative of N-creatinyltetrahydrophthalimide was found to have a melting point range of 171-173 °C. chemmethod.com DSC can also identify the glass transition temperature (Tg) and exothermic events like curing or decomposition. researchgate.netiastate.edu This data is critical for understanding the material's thermal stability and processing parameters.
Table 3: Thermal Properties of a Tetrahydrophthalimide Derivative via DSC
| Property | Value | Heating Rate | Source |
|---|
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Amino-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide |
| N-substituted cis-1,3,4,6-tetrahydrophthalimide |
| N-creatinyltetrahydrophthalimide |
| 5-methylhexahydroisoindole-1,3-dione |
| Tetramethylsilane (TMS) |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems. Its application to tetrahydrophthalimide epoxide has been crucial in confirming its structure and understanding its chemical behavior.
The precise assignment of nuclear magnetic resonance (NMR) signals is a critical step in the structural determination of novel compounds. DFT calculations have been instrumental in the accurate prediction of ¹H and ¹³C NMR chemical shifts for diastereomers of this compound. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate nuclear shielding tensors, which are then converted into chemical shifts. mdpi.comruc.dk
Theoretical calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311+G(2d,p)//M06-2X/6-31+G(d,p), to obtain optimized geometries and NMR parameters. researchgate.netmdpi.com The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. nih.govmdpi.com For complex systems, it is often necessary to consider solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). ruc.dk
The calculated chemical shifts for various possible isomers are then compared with the experimental data. This comparison aids in the definitive assignment of the relative configuration of the molecule. researchgate.net
Beyond chemical shifts, DFT can also be used to calculate indirect nuclear spin-spin coupling constants. trygvehelgaker.no These calculations involve determining various contributions, including the paramagnetic spin-orbit (PSO), diamagnetic spin-orbit (DSO), Fermi-contact (FC), and spin-dipole (SD) terms. trygvehelgaker.no The Fermi-contact term is often the most significant contributor to one-bond coupling constants. The accurate prediction of these couplings provides further confidence in the structural assignment. nih.govresearchgate.net
Table 1: Comparison of Experimental and DFT Calculated ¹H and ¹³C NMR Chemical Shifts for a this compound Diastereomer
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| H-1 | 3.25 | 3.20 | 0.05 |
| H-2 | 3.10 | 3.08 | 0.02 |
| H-3 | 5.80 | 5.75 | 0.05 |
| H-4 | 5.95 | 5.91 | 0.04 |
| C-1 | 52.1 | 51.8 | 0.3 |
| C-2 | 50.8 | 50.5 | 0.3 |
| C-3 | 128.4 | 128.0 | 0.4 |
| C-4 | 130.2 | 129.9 | 0.3 |
| C=O | 175.6 | 175.2 | 0.4 |
Note: Data is hypothetical and for illustrative purposes.
DFT calculations are routinely used to predict the ground-state molecular geometries of molecules. youtube.comresearchgate.net By finding the minimum energy conformation, DFT provides insights into bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional structure of this compound and its stereoisomers. researchgate.net
Furthermore, DFT is employed to calculate various electronic properties that govern the reactivity and behavior of the molecule. researchgate.net These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. researchgate.net Other calculated electronic properties include the molecular electrostatic potential (MESP), which helps to identify the electrophilic and nucleophilic regions of the molecule. researchgate.net
Statistical Validation of Structural Assignments
To provide a quantitative measure of the agreement between calculated and experimental data, several statistical methods are employed. These methods are particularly useful when differentiating between multiple possible diastereomers.
Mean Absolute Error (MAE) analysis is a straightforward and widely used method to assess the accuracy of DFT-calculated NMR chemical shifts. researchgate.net It is calculated by taking the average of the absolute differences between the calculated and experimental values for all nuclei. nih.gov A smaller MAE value indicates a better agreement between the theoretical model and the experimental reality, thus providing strong evidence for the proposed structure. researchgate.netmdpi.com
Table 2: Mean Absolute Error (MAE) for ¹H and ¹³C NMR Chemical Shifts of Two Putative Diastereomers of this compound
| Diastereomer | MAE ¹H (ppm) | MAE ¹³C (ppm) |
|---|---|---|
| Isomer A | 0.08 | 1.5 |
| Isomer B | 0.25 | 3.2 |
Note: Data is hypothetical and for illustrative purposes. A lower MAE suggests a more likely correct assignment.
For more robust statistical validation, particularly in complex stereochemical assignments, probability analyses such as CP3 and DP4 are utilized. mdpi.com The CP3 method is applied when experimental NMR data is available for two or more isomers. mdpi.com
The DP4 probability analysis is a powerful tool for assigning the stereochemistry of a molecule when experimental data for only a single diastereomer is available. nih.govresearchgate.net It calculates the probability of a given structure being the correct one by comparing the experimental NMR data to the DFT-calculated values for all possible diastereomers. nih.gov The DP4 analysis has been successfully used to distinguish between diastereomers of this compound analogs, providing a high level of confidence in the structural assignment. researchgate.netnih.gov
Table 3: DP4 Probability Analysis for a this compound Diastereomer
| Candidate Structure | DP4 Probability (%) |
|---|---|
| Isomer 1 | 99.8 |
| Isomer 2 | 0.1 |
| Isomer 3 | 0.1 |
Note: Data is hypothetical and for illustrative purposes. A high DP4 probability strongly supports the assignment of that particular structure.
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using DFT, provides valuable insights into the reaction mechanisms involving this compound. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. mdpi.comijnc.ir
For instance, computational studies can elucidate the mechanism of the epoxide ring-opening reaction. researchgate.net By calculating the energies of the transition states for different possible pathways, the most likely mechanism can be determined. nih.govresearchgate.net This information is critical for understanding the reactivity of this compound and for designing synthetic routes to new derivatives. These computational approaches allow for a detailed, step-by-step understanding of bond-breaking and bond-forming processes at the molecular level. mdpi.com
Applications in Materials Science and Polymer Chemistry
Bio-Based Polymer Development
The increasing demand for sustainable materials has driven research into the use of renewable resources for polymer production. Tetrahydrophthalimide epoxide derivatives present an interesting avenue for the development of bio-based polymers, particularly in the formulation of epoxy resins and polyurethanes.
The synthesis of polymers from renewable resources is a critical area of investigation to reduce dependence on fossil fuels. While direct studies on the large-scale integration of this compound from purely bio-based precursors are still developing, the tetrahydrophthalimide moiety itself can be derived from sources that are amenable to green chemistry principles. The epoxide group can be introduced through the epoxidation of unsaturated precursors, a common reaction in the modification of bio-based molecules like vegetable oils.
Research into bio-based polyurethanes has explored the use of various renewable feedstocks such as vegetable oils, starch, and lignin (B12514952) to synthesize the necessary polyols and isocyanates. nih.govmdpi.com For instance, epoxidized soybean oil is a well-known bio-based epoxy monomer used in the synthesis of polyols for polyurethane production. nih.govresearchgate.net The general reaction involves the ring-opening of the epoxide with a suitable nucleophile to create hydroxyl groups, which can then react with isocyanates to form urethane (B1682113) linkages. researchgate.netnih.gov While specific research detailing the use of this compound in this context is limited, its chemical structure suggests its potential as a monomer or crosslinking agent in the synthesis of bio-based polyesters and polyamides.
Bio-based epoxy resins are gaining attention as sustainable alternatives to conventional petroleum-based resins like those derived from bisphenol A (BPA). Various bio-based molecules are being explored as building blocks for epoxy resins. The general approach involves the chemical modification of natural compounds to introduce oxirane rings.
While the direct application of this compound in commercially available bio-based epoxy resins is not yet widespread, its structure is analogous to other diepoxides used in polymer synthesis. The reactivity of the epoxide rings allows for curing with various hardeners, including bio-based curing agents, to form crosslinked thermosetting polymers. The imide ring within the tetrahydrophthalimide structure can impart desirable properties such as increased thermal stability and rigidity to the resulting polymer network. In the context of polyurethanes, the epoxide functionality can be converted to hydroxyl groups, making it a potential precursor for polyols. These polyols can then be reacted with isocyanates to form polyurethanes. The incorporation of the cyclic imide structure could enhance the mechanical and thermal properties of the final polyurethane material.
Hydrogel Design and Functionalization
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their unique properties make them suitable for a wide range of biomedical applications. The incorporation of specific functional groups can allow for the design of "smart" hydrogels that respond to external stimuli or degrade in a controlled manner.
The design of biodegradable hydrogels is crucial for applications such as drug delivery and tissue engineering, as it allows the hydrogel scaffold to be cleared from the body after it has served its purpose. nih.govmdpi.com Degradation can be achieved by incorporating hydrolytically or enzymatically labile bonds into the hydrogel network. Common degradable linkages include esters, imines, and certain peptides. nih.govacs.orgnih.gov
While the imide group in the tetrahydrophthalimide structure is generally stable, the potential for designing degradable hydrogels based on this moiety exists. For instance, poly(amide-imide)s that incorporate amino acids have been shown to be biodegradable. mdpi.com However, based on available scientific literature, the specific use of the this compound moiety as a primary degradable functional group in hydrogel cross-linking is not a well-documented area of research. The stability of the imide ring under typical physiological conditions means it is not a conventional choice for creating readily degradable linkages in hydrogels. Research on degradable hydrogels has more commonly focused on other chemical functionalities that offer more tunable and predictable degradation kinetics.
The gelation kinetics and mesh size are critical parameters that determine the properties and performance of a hydrogel. Gelation kinetics refers to the speed at which the hydrogel network forms, while the mesh size relates to the space between the polymer chains, which influences properties like swelling and the diffusion of molecules through the gel.
As the incorporation of this compound in hydrogel design is not extensively reported, there is no specific data on its direct influence on gelation kinetics and mesh size. In general, the kinetics of hydrogel formation are dependent on the reactivity of the functional groups involved in the cross-linking reaction. The rate of an epoxy-amine reaction, a common method for forming hydrogel networks, can be influenced by factors such as temperature, pH, and the specific chemical structures of the reactants. The cross-linking density, which is determined by the concentration and functionality of the cross-linking agent, is a primary determinant of the hydrogel's mesh size. A higher cross-linking density typically leads to a smaller mesh size and a stiffer hydrogel. While the this compound could theoretically act as a cross-linker, detailed studies on its effect on these hydrogel properties are not currently available.
Advanced Resin Systems
This compound holds promise for the development of advanced resin systems with enhanced thermal and mechanical properties compared to conventional epoxy resins. The rigid structure of the phthalimide (B116566) group can contribute to higher heat resistance and stiffness in the cured polymer network.
Epoxy resins derived from phthalimide compounds have been shown to exhibit superior performance characteristics. For example, cured specimens of an epoxidized N-glycidyl tetrahydrophthalimide resin demonstrated a significantly higher heat distortion temperature, rigidity (modulus), and compressive yield strength when compared to a standard commercial epoxy resin based on diglycidyl ether of bisphenol A (DGEBA). These improved properties make such resins suitable for applications in advanced composite materials where high performance under demanding conditions is required. toraytac.comjodrugs.comresearchgate.net
The table below presents a comparison of the mechanical properties of a cured polyepoxy phthalimide resin and a commercial epoxy resin, illustrating the performance advantages conferred by the phthalimide structure.
| Property | Cured Polyepoxy Phthalimide Resin | Cured Commercial Epoxy Resin (Bisphenol A Type) |
| Heat Distortion Temperature (°C) | 164 | 128 |
| Flexural Modulus (psi x 10^5) | 5.2 | 4.6 |
| Compressive Yield Strength (psi) | 22,100 | 18,500 |
Data sourced from patent literature comparing an epoxidized N-glycidyl tetrahydrophthalimide resin with a commercial bisphenol A-based epoxy resin, both cured with metaphenylenediamine.
These advanced resin systems can be utilized in various high-performance applications, including aerospace components, automotive parts, and electronic encapsulants, where thermal stability and mechanical robustness are critical. mdpi.comsolvay.com The development of such resins from renewable resources could further enhance their appeal from a sustainability perspective. researchgate.net
Development of Epoxy Phthalimide Resins for Novel Material Compositions
The development of novel material compositions has seen a growing interest in the synthesis and application of epoxy resins derived from tetrahydrophthalimide. These resins are part of a broader class of thermosetting polymers that offer a unique combination of thermal stability, mechanical strength, and chemical resistance, making them suitable for a variety of advanced applications. The synthesis of these specialized epoxy resins typically involves a multi-step process.
A common synthetic route begins with a Diels-Alder reaction, for example, between maleic anhydride (B1165640) and a suitable diene like isoprene (B109036), assisted by microwave irradiation to form a tetrahydrophthalimide precursor. This is followed by further chemical modifications to introduce epoxy functionalities. One established method involves the reaction of N-glycidyltetrahydrophthalimide, which is prepared by reacting tetrahydrophthalimide with epichlorohydrin. The subsequent epoxidation of the double bond in the tetrahydrophthalimide ring, often using a peroxy acid such as peracetic acid, results in a polyepoxy phthalimide resin. These resins can vary from soft to brittle solids and are generally soluble in solvents like acetone (B3395972), toluene, and benzene.
The incorporation of the rigid phthalimide structure into the epoxy backbone is a key factor in enhancing the thermal and mechanical properties of the resulting materials. Research into maleimide-modified epoxy compounds has also shown promise. In these systems, a copolymer containing maleimide (B117702), such as a copolymer of acrylic acid and N-[(4-acetyl)phenyl]maleimide, is reacted with epichlorohydrin. This process yields a resin that possesses both the oxirane ring for epoxy reactions and the maleimide group, which can undergo its own polymerization or cross-linking reactions, leading to materials with high thermal and thermo-oxidative resistance.
The properties of the final cured material are highly dependent on the specific chemical structure of the epoxy resin and the curing agent used. For instance, the use of polyfunctional epoxy resins, those with three or more oxirane rings per molecule, can lead to a very high crosslink density when cured with a difunctional curing agent like a monoanhydride. This high degree of cross-linking is directly related to improved high-temperature performance and stiffness of the final product.
Below is a table summarizing the types of epoxy resins based on phthalimide and related structures and their potential impact on material properties.
| Resin Type | Precursors | Key Structural Feature | Anticipated Material Properties |
| Polyepoxy Tetrahydrophthalimide | Tetrahydrophthalimide, Epichlorohydrin, Peracetic Acid | Epoxidized tetrahydrophthalimide ring | High thermal stability, good mechanical strength, chemical resistance |
| Maleimide-Modified Epoxy | Maleimide-containing copolymer, Epichlorohydrin | Presence of both oxirane and maleimide groups | Enhanced thermal and thermo-oxidative resistance, good adhesion |
| Polyfunctional Phthalimide Epoxy | Polyfunctional amine or alcohol with phthalimide structure, Epichlorohydrin | High density of epoxy groups | High glass transition temperature, superior high-temperature performance |
Curing Characteristics and Polymer Network Formation
The curing of epoxy phthalimide resins, particularly with anhydride-based curing agents, is a complex process involving multiple competing chemical reactions that ultimately define the structure and properties of the final polymer network. The curing process transforms the low-molecular-weight liquid resin into a rigid, three-dimensional, cross-linked thermoset.
The primary reactions in an epoxy-anhydride system are esterification and etherification. The curing mechanism is typically initiated by a source of hydroxyl groups, which can be present on the epoxy resin backbone, from trace amounts of water, or introduced via a catalyst or accelerator. The hydroxyl group attacks the anhydride ring, opening it to form a monoester with a carboxylic acid group. This newly formed carboxylic acid can then react with an epoxy group (an oxirane ring) to form a diester and another hydroxyl group. This process can continue, leading to the formation of a polyester (B1180765) network.
Simultaneously, the hydroxyl groups (both original and newly formed) can directly react with epoxy groups in an etherification reaction. The balance between the esterification and etherification reactions is influenced by factors such as the cure temperature, the type and concentration of catalyst, and the specific chemical structures of the epoxy resin and anhydride. Generally, at lower cure temperatures, the rates of esterification and etherification can be comparable, while at higher temperatures, esterification is often favored. The extent of etherification can be crucial for achieving enhanced thermal stability in the final cured polymer.
The choice of curing agent and accelerator significantly impacts the curing kinetics and the final network structure. Common anhydride curing agents include aromatic anhydrides like pyromellitic dianhydride (PMDA) and alicyclic anhydrides such as methylhexahydrophthalic anhydride (MHHPA). Accelerators, which are typically Lewis bases like tertiary amines or imidazoles, play a dual role by catalyzing both the anhydride ring-opening and the epoxy cross-linking reactions.
The formation of the polymer network can be characterized by several key parameters, including the gel point, vitrification, and the final cross-linking density. The gel point is the stage at which a continuous network is formed, and the material transitions from a liquid to a gel. Vitrification occurs when the glass transition temperature (Tg) of the reacting system rises to the curing temperature, causing the reaction to become diffusion-controlled and significantly slow down. The final cross-linking density is a measure of the number of cross-links per unit volume and is a critical determinant of the material's mechanical properties and thermal stability. A higher cross-linking density generally leads to a higher glass transition temperature, increased stiffness, and better chemical resistance.
The table below outlines the key aspects of the curing process and their influence on the final polymer network.
| Curing Aspect | Description | Influence on Polymer Network |
| Curing Reactions | Esterification (epoxy + anhydride) and Etherification (epoxy + hydroxyl) | Forms the cross-linked polyester/polyether network. The ratio of ester to ether linkages affects thermal stability. |
| Curing Agents | Monoanhydrides, Dianhydrides (e.g., MHHPA, PMDA) | The functionality of the anhydride (di-functional for monoanhydrides, tetra-functional for dianhydrides) determines the potential cross-linking density. |
| Accelerators | Tertiary amines, Imidazoles | Catalyze the curing reactions, reducing the required cure temperature and time, and influencing the balance between esterification and etherification. |
| Cure Cycle | Time and temperature profile of the curing process | Affects the extent of cure, final cross-linking density, and potential for residual stresses. Post-curing at elevated temperatures can increase Tg and complete the reaction. |
| Network Structure | Characterized by gelation, vitrification, and cross-linking density | A higher cross-linking density leads to increased Tg, hardness, and chemical resistance, but can also result in lower impact resistance and flexural strength. tri-iso.com |
Formation and Transformation in Environmental and Biological Pathways
Metabolic Conversion of Agrochemicals
The metabolic processes within living organisms can alter the chemical structure of agrochemicals, leading to the formation of various metabolites. Tetrahydrophthalimide epoxide is one such metabolite that has been identified in studies involving the fungicide Captan.
When the fungicide Captan is applied to plants, it undergoes metabolic breakdown. One of the identified metabolites in this process is this compound fao.orgepa.gov. Studies on various plants, including apples, have shown that Captan is metabolized into several compounds, with Tetrahydrophthalimide (THPI) being a major metabolite fao.orgepa.gov. The formation of this compound occurs through the epoxidation of THPI researchgate.net. Research has indicated that in addition to THPI, this compound is formed under both light and dark conditions fao.org.
In studies conducted on apples, tomatoes, and lettuce, the majority of the residue from Captan application remains on the surface of the leaves and fruit as the unchanged parent compound. However, metabolism does occur within the plant tissues, leading to the formation of THPI and its subsequent transformation products fao.org.
Metabolites of Captan Identified in Plants
| Metabolite Name | Abbreviation |
|---|---|
| Tetrahydrophthalimide | THPI |
| Tetrahydrophthalamic acid | THPAM |
| 4,5-Epoxyhexahydrophthalimide | THPI-epoxide |
| 3-hydroxy-Δ4-tetrahydrophthalimide | 3-OH THPI |
| 5-hydroxy-Δ4-tetrahydrophthalimide | 5-OH THPI |
This table is based on data from a study on apple fruit, apple foliage, and orange fruit. epa.gov
The metabolic pathway involves the initial breakdown of Captan to THPI, which can then be further metabolized through epoxidation to form THPI-epoxide researchgate.net. This epoxide can then be hydrolyzed to form 4,5-dihydroxyhexahydrophthalimide (4,5-diOH HHPI) researchgate.net.
The chemical breakdown of phthalimide (B116566) fungicides, such as Captan and Folpet, is primarily initiated by their reaction with thiol groups researchgate.netresearchgate.net. This reaction leads to the cleavage of the N-S bond, resulting in the formation of THPI in the case of Captan and phthalimide (PI) from Folpet researchgate.net.
The degradation of these fungicides is influenced by factors such as pH. For instance, the breakdown of Folpet is enhanced in acidic conditions researchgate.net. The resulting thiocarbonyl chloride from this initial breakdown undergoes further metabolic reactions, leading to the formation of various thiol metabolites researchgate.net.
Hydrolysis is another significant degradation pathway for these compounds. Captan, for example, is known to be unstable in aqueous solutions, particularly at higher pH levels, and hydrolyzes to form THPI epa.gov. This instability is an important consideration in both biological and environmental contexts.
Environmental Fate and Degradation Studies
The persistence and transformation of agrochemicals in the environment are critical for assessing their potential long-term impacts. Studies on the environmental fate of compounds like Captan and its metabolites, including this compound, provide valuable insights into their behavior in different environmental compartments.
Under aerobic conditions, Captan degrades rapidly in soil, primarily through a combination of microbial degradation and hydrolysis apvma.gov.au. The half-life of Captan in soil can range from less than a day to several days, depending on the specific soil conditions apvma.gov.auorst.edu.
In soil metabolism studies, THPI was found to be a major metabolite, reaching a peak concentration within the first week of application and then declining. Other identified metabolites that appeared in smaller quantities included this compound (THPI-Epox), 5,6-dihydroxyhexahydrophthalimide (Diol), and tetrahydrophthalic acid (THPA1) epa.gov. These metabolites eventually degrade, releasing carbon dioxide epa.gov. The degradation of Captan is generally faster in moist soil compared to dry soil, indicating the significant role of microbial activity epa.gov.
Table of Compounds Mentioned
| Compound Name |
|---|
| 3-hydroxy-Δ4-tetrahydrophthalimide |
| 4,5-dihydroxyhexahydrophthalimide |
| 4,5-Epoxyhexahydrophthalimide |
| 5,6-dihydroxyhexahydrophthalimide |
| 5-hydroxy-Δ4-tetrahydrophthalimide |
| Captan |
| Captan-epoxide |
| Folpet |
| N-(trichloromethylthio)-4,5-epoxyhexahydrophthalimide |
| Phthalimide |
| Tetrahydrophthalamic acid |
| Tetrahydrophthalic acid |
| Tetrahydrophthalimide |
| This compound |
Future Research Directions for Tetrahydrophthalimide Epoxide
The continued exploration of tetrahydrophthalimide epoxide and its derivatives is poised to unlock new applications and deepen the fundamental understanding of this versatile chemical scaffold. Future research efforts are anticipated to focus on several key areas, from innovative synthesis and advanced analytical techniques to computational modeling and the development of novel, high-performance materials. A critical aspect of this future work will also involve a thorough investigation of the environmental lifecycle of these compounds.
Q & A
Q. What strategies validate the reproducibility of molecular docking protocols?
- Methodological Answer : Re-docking co-crystallized ligands (e.g., TNK-651) ensures root-mean-square deviation (RMSD) <2.0 Å. Cross-validation with independent software (e.g., Schrödinger Glide) and experimental mutagenesis (e.g., Lys101Ala) confirms critical interactions .
Tables for Key Data
| Compound | Binding Free Energy (ΔG, kcal/mol) | Predicted Kᵢ (nM) | In Vitro Inhibition at 20 μM |
|---|---|---|---|
| 4k | -8.2 | 980 | 45% |
| 4l | -8.5 | 520 | 48% |
| Efavirenz | -9.1 | 220 | 95% |
| Data derived from molecular docking and enzymatic assays . |
Key Research Gaps and Recommendations
- Computational Limitations : Incorporate molecular dynamics (MD) simulations to account for protein flexibility.
- Assay Sensitivity : Use single-cycle HIV-1 infectivity assays to improve inhibition detection thresholds.
- Structural Diversity : Explore bicyclic or halogenated analogs to enhance potency against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
